methyl({[(2R)-oxetan-2-yl]methyl})amine
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Overview
Description
Methyl({[(2R)-oxetan-2-yl]methyl})amine is a chemical compound with the molecular formula C5H11NO. It features an oxetane ring, which is a four-membered cyclic ether, and a methylamine group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[(2R)-oxetan-2-yl]methyl})amine typically involves the formation of the oxetane ring followed by the introduction of the methylamine group. One common method for synthesizing oxetane derivatives is through intramolecular cyclization. This can be achieved by cyclization through C−O bond formation, such as intramolecular etherification or epoxide ring opening/ring closing .
For example, the synthesis might start with an appropriate epoxide precursor, which undergoes ring closure to form the oxetane ring. Subsequent functionalization can introduce the methylamine group, resulting in the final compound.
Industrial Production Methods
Industrial production methods for oxetane derivatives, including this compound, often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of efficient catalysts to facilitate the cyclization and functionalization steps .
Chemical Reactions Analysis
Types of Reactions
Methyl({[(2R)-oxetan-2-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the methylamine group, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives with altered ring structures .
Scientific Research Applications
Methyl({[(2R)-oxetan-2-yl]methyl})amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl({[(2R)-oxetan-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity and biological activity. These reactions can lead to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: Another oxetane derivative with a ketone group, used in similar applications.
2-Methyleneoxetane: A compound with a methylene group attached to the oxetane ring, known for its reactivity in polymerization reactions.
Uniqueness
Methyl({[(2R)-oxetan-2-yl]methyl})amine is unique due to the presence of both the oxetane ring and the methylamine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications .
Properties
CAS No. |
2648901-82-8 |
---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.1 |
Purity |
95 |
Origin of Product |
United States |
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